17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0^{3,8}.0^{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione
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Overview
Description
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic compound characterized by its unique tetracyclic structure. This compound features a chlorophenyl group, two sulfur atoms, and a nitrogen atom integrated into its framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds under specific conditions to form the tetracyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in its overall structure and properties.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group and a piperazine ring, used in different applications.
Uniqueness
17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione stands out due to its tetracyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H10ClNO3S2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
17-(4-chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C20H10ClNO3S2/c21-10-7-5-9(6-8-10)13-14-15(23)11-3-1-2-4-12(11)16(24)17(14)26-19-18(13)27-20(25)22-19/h1-8,13H,(H,22,25) |
InChI Key |
WSVVEIIPPOWHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=C(C=C5)Cl)SC(=O)N4 |
Origin of Product |
United States |
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